![molecular formula C13H19N3O B2379515 N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide CAS No. 2093816-51-2](/img/structure/B2379515.png)
N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide, commonly known as PTI-125, is a small molecule drug that has been studied for its potential therapeutic applications in various neurological disorders. It is a derivative of indazole, a heterocyclic aromatic organic compound, and has been shown to have promising effects in preclinical studies.
Mecanismo De Acción
PTI-125 is a potent inhibitor of the protein tyrosine phosphatase sigma (PTPσ), which is involved in the regulation of axonal growth and regeneration. By inhibiting PTPσ, PTI-125 promotes axonal growth and regeneration, reduces neuroinflammation, and improves cognitive function.
Biochemical and physiological effects:
PTI-125 has been shown to have a number of biochemical and physiological effects in preclinical studies. It promotes axonal growth and regeneration, reduces neuroinflammation, and improves cognitive function. It also has antioxidant properties and can protect neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PTI-125 has several advantages for lab experiments, including its high purity and high yield synthesis, its potent inhibitory activity against PTPσ, and its neuroprotective effects. However, there are also some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the study of PTI-125. One potential application is in the treatment of Alzheimer's disease, where PTI-125 may have the potential to slow or reverse the cognitive decline associated with the disease. Another potential application is in the treatment of traumatic brain injury, where PTI-125 may promote axonal growth and regeneration and reduce neuroinflammation. Additionally, PTI-125 may have potential applications in the treatment of other neurological disorders, such as multiple sclerosis and Parkinson's disease. Further research is needed to fully understand the potential therapeutic applications of PTI-125 and to develop effective treatment strategies.
Métodos De Síntesis
The synthesis of PTI-125 involves the reaction of 1H-indazole-7-carboxylic acid with isobutylamine to form an intermediate, which is then reacted with acryloyl chloride to produce the final product. The synthesis has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
PTI-125 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, traumatic brain injury, and multiple sclerosis. Preclinical studies have shown that PTI-125 has neuroprotective effects, reduces neuroinflammation, and improves cognitive function.
Propiedades
IUPAC Name |
N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-7-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-4-12(17)15-11-7-5-6-10-8-14-16(9(2)3)13(10)11/h4,8-9,11H,1,5-7H2,2-3H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVHQYLHMKPKEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(CCCC2NC(=O)C=C)C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

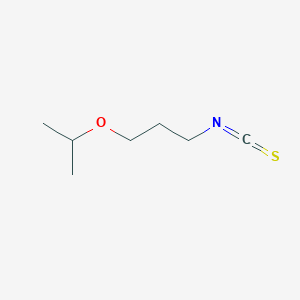
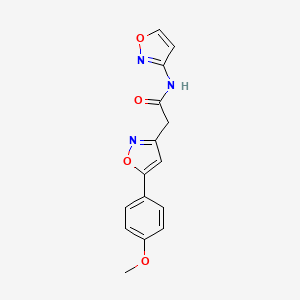
![2-[[1-(4-Chlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2379436.png)
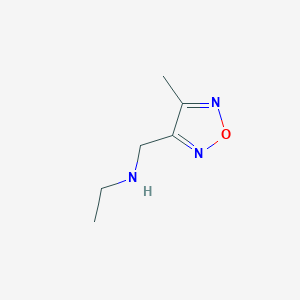
![4-methoxy-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2379438.png)
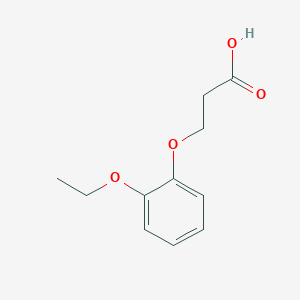
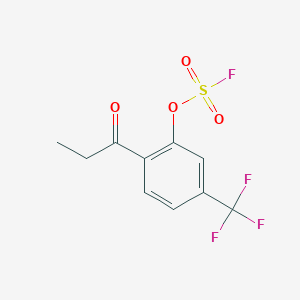
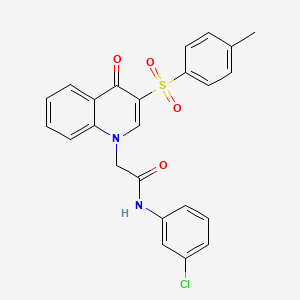
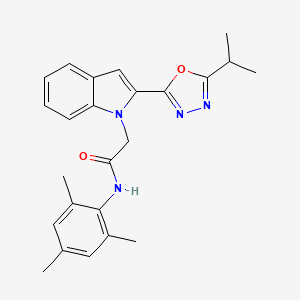
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2379443.png)
![4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2379447.png)
![2-Methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2379448.png)
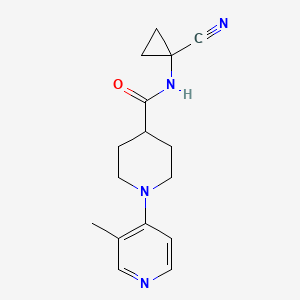
![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2379452.png)